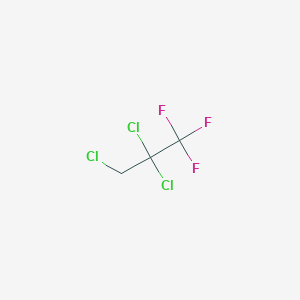

1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE can be synthesized through several methods. One common method involves the reaction of hexachloroethane with hydrofluoric acid. This reaction may require catalysts such as antimony, chromium, iron, and alumina at high temperatures . Another synthesis method uses hydrofluoric acid on tetrachloroethylene instead .

化学反応の分析

1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE undergoes various chemical reactions, including oxidation, reduction, and substitution. In the atmosphere, it can be broken down by ultraviolet radiation, generating chlorine radicals that initiate the degradation of ozone . This process involves the following reactions:

Oxidation: this compound can be oxidized by surface lattice oxygen of transitional metal oxides.

Reduction: The compound can be reduced in the presence of hydrogen or carbon monoxide as coreductants.

Substitution: It can undergo substitution reactions with various reagents, leading to the formation of different products.

科学的研究の応用

Chemical Properties and Structure

1,2,2-Trichloro-3,3,3-trifluoropropane has the molecular formula C3Cl3F3 and a molecular weight of approximately 201.40 g/mol. Its physical properties include:

| Property | Value |

|---|---|

| Boiling Point | 48 °C |

| Density | 1.57 g/cm³ |

| Solubility | Insoluble in water |

The compound is characterized by its three chlorine atoms and three fluorine atoms bonded to a propane backbone, contributing to its unique chemical behavior and stability.

Industrial Applications

-

Refrigeration :

- Used as a refrigerant due to its favorable thermodynamic properties.

- Acts as a low global warming potential (GWP) alternative to traditional refrigerants.

-

Aerosol Propellants :

- Employed in aerosol formulations for its ability to provide pressure without contributing significantly to ozone depletion.

-

Cleaning Solvents :

- Utilized in industrial cleaning applications owing to its effectiveness in dissolving oils and greases while being less harmful than other solvents.

-

Foam Blowing Agents :

- Serves as a blowing agent in the production of foam materials, particularly in applications requiring low environmental impact.

Scientific Research Applications

This compound is extensively used in scientific research for:

-

Chemical Transformation Studies :

- Investigating chemical reactions under high temperatures and pressures.

- Studying the degradation pathways of chlorofluorocarbons (CFCs) in the atmosphere.

-

Biochemical Research :

- Examining interactions with cytochrome P450 enzymes, which are crucial for drug metabolism.

- Understanding its effects on cellular signaling pathways and gene expression related to detoxification processes.

Case Studies

-

Inhibition of Cytochrome P450 Enzymes :

- A study demonstrated that exposure to this compound significantly inhibited cytochrome P450 enzymes in liver microsomes. This inhibition was dose-dependent and suggested implications for drug metabolism and toxicity.

-

Cellular Toxicity Assessment :

- In vitro studies indicated that concentrations above 50 µM led to increased markers of oxidative stress and apoptosis in human liver cell lines. These findings underscore the need for careful consideration of exposure levels in environments where this compound is present.

Environmental Impact

The environmental implications of this compound are significant due to its potential role in ozone layer depletion. When released into the atmosphere, it can break down under ultraviolet radiation to generate chlorine radicals that contribute to ozone degradation. However, it is considered a low-GWP compound compared to other halogenated substances.

作用機序

The mechanism of action of propane, trichlorotrifluoro- involves its interaction with molecular targets and pathways. In the atmosphere, it is broken down by ultraviolet radiation, generating chlorine radicals that degrade ozone . This process involves the following steps:

Generation of Chlorine Radicals: 1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE is broken down by ultraviolet radiation, generating chlorine radicals.

Degradation of Ozone: The chlorine radicals react with ozone, leading to its degradation.

類似化合物との比較

1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE can be compared with other similar compounds, such as:

Ethane, 1,1,2-trichloro-1,2,2-trifluoro-: This compound has a similar structure and properties but differs in its molecular weight and specific applications.

Propane, 1,2,3-trichloro-: This compound also has similar properties but is used in different industrial applications.

This compound stands out due to its stability, non-reactivity, and wide range of applications in various fields.

特性

IUPAC Name |

2,2,3-trichloro-1,1,1-trifluoropropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl3F3/c4-1-2(5,6)3(7,8)9/h1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMADTGFNSRNEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl3F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210640 |

Source

|

| Record name | Propane, trichlorotrifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61623-04-9 |

Source

|

| Record name | Propane, trichlorotrifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061623049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, trichlorotrifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。